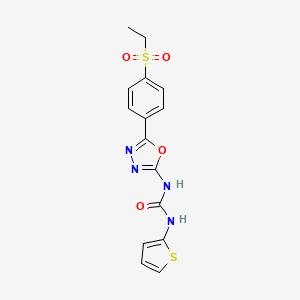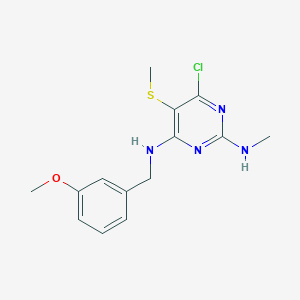![molecular formula C8H16Cl2N4O B2944778 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride CAS No. 1909294-13-8](/img/structure/B2944778.png)
5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the molecular formula C8H16Cl2N4O . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of this compound is 255.15 . The InChI code is 1S/C8H14N4O.2ClH/c1-5-10-8 (12-11-5)7-3-6 (13-2)4-9-7;;/h6-7,9H,3-4H2,1-2H3, (H,10,11,12);2*1H/t6-,7+;;/m1…/s1 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have synthesized novel triazole derivatives, including compounds similar to 5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride, and evaluated their antimicrobial and antifungal properties. For instance, Bektaş et al. (2007) explored the synthesis of various 1,2,4-triazole derivatives and found that some exhibited good or moderate antimicrobial activities against test microorganisms Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Similarly, a novel antifungal compound within the 1,2,4-triazole class showed poor solubility in buffer solutions but better solubility in alcohols, indicating its potential application in antifungal therapies New antifungal compound: Solubility thermodynamics and partitioning processes in biologically relevant solvents.
Anticancer and Enzyme Inhibition Activities
Research also extends to the anticancer activities of triazole derivatives. For example, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were investigated for their lipase and α-glucosidase inhibition, showing promising results for anti-lipase and anti-α-glucosidase activities Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition. Additionally, molecular docking studies of benzimidazole derivatives bearing the 1,2,4-triazole ring as EGFR inhibitors highlighted the potential anti-cancer activity of these compounds Molecular stabilities, conformational analyses and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors.
Corrosion Inhibition
Triazole derivatives have also been studied for their role in corrosion inhibition. Bentiss et al. (2009) examined the inhibition performance of 3,5-bis(4-methoxypyrrolidin-2-yl)-4-amino-1,2,4-triazole in hydrochloric acid medium, finding high inhibition efficiency, demonstrating the compound's potential as a corrosion inhibitor for mild steel in acidic conditions Corrosion control of mild steel using 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in normal hydrochloric acid medium.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);2*1H/t6-,7+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJIHHIIELNCIT-VJBFUYBPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CC(CN2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@@H]2C[C@H](CN2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

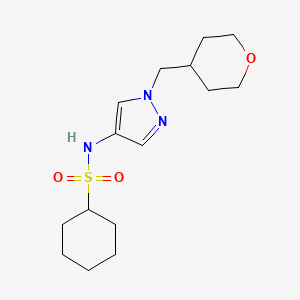

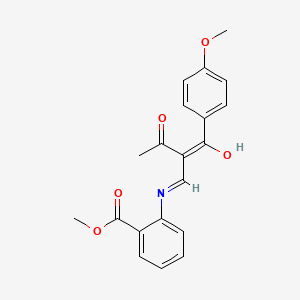
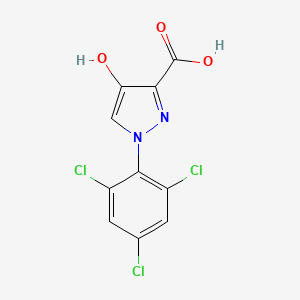
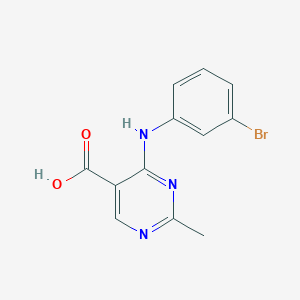
![N-(3'-acetyl-7-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2944702.png)
![(E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2944703.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B2944707.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2944708.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxybenzamide](/img/structure/B2944713.png)
